3'-Hydroxytyrosol 3'-Glucuronide
Beschreibung
Eigenschaften
CAS-Nummer |
425408-50-0 |
|---|---|
Molekularformel |
C14H18O9 |
Molekulargewicht |
330.289 |
IUPAC-Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-5-(2-hydroxyethyl)phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C14H18O9/c15-4-3-6-1-2-7(16)8(5-6)22-14-11(19)9(17)10(18)12(23-14)13(20)21/h1-2,5,9-12,14-19H,3-4H2,(H,20,21)/t9-,10-,11+,12-,14+/m0/s1 |
InChI-Schlüssel |
CPHMFZSEPDNJAZ-BYNIDDHOSA-N |
SMILES |
C1=CC(=C(C=C1CCO)OC2C(C(C(C(O2)C(=O)O)O)O)O)O |
Synonyme |
2-Hydroxy-5-(2-hydroxyethyl)phenyl β-D-Glucopyranosiduronic Acid |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Key compounds compared :
- Hydroxytyrosol Sulfate : A sulfate conjugate of hydroxytyrosol.
- 4-O-Hydroxytyrosol Glucuronide : A positional isomer of 3'-Hydroxytyrosol 3'-Glucuronide.
- Homovanillyl Alcohol Glucuronide : A methoxylated glucuronide metabolite of hydroxytyrosol.
- Hesperetin 3'-Glucuronide: A flavonoid glucuronide with similar conjugation chemistry.
Table 1: Structural and Functional Comparisons
Metabolic Stability and Excretion
- This compound : Shows moderate stability in vitro, with rapid hydrolysis by β-glucuronidase . In humans, it accounts for ~1.2% of urinary hydroxytyrosol metabolites, compared to 31% for homovanillic acid .
- Hydroxytyrosol Sulfate : More stable than glucuronides, with 3.8% urinary excretion .
- Homovanillyl Alcohol Glucuronide : Accumulates in adipocytes over 24 hours, unlike hydroxytyrosol glucuronides, which degrade rapidly .
Table 2: Pharmacokinetic Parameters
Vorbereitungsmethoden
Glycosylation Using Trichloroacetimidate Donors
Chemical synthesis remains the most widely reported method for producing 3'-hydroxytyrosol 3'-glucuronide. A pivotal study demonstrated the use of trichloroacetimidate glucuronide donors to achieve regioselective glycosylation at the 3'-position of hydroxytyrosol. By optimizing solvent systems (e.g., dichloromethane or acetonitrile) and promoters (e.g., trimethylsilyl triflate), researchers attained yields exceeding 85% for structurally analogous compounds like urolithin-B glucuronide. Critical to this approach is the protection of phenolic hydroxyl groups prior to glycosylation, typically using acetyl or benzyl groups, to prevent side reactions. Deprotection via alkaline hydrolysis or catalytic hydrogenation then yields the final product.
Dess-Martin Periodinane-Mediated Oxidation
A patent-pending method leverages Dess-Martin periodinane (DMP) to oxidize tyrosol derivatives en route to hydroxytyrosol intermediates. For instance, trifluoroacetyl-protected tyrosol undergoes DMP-mediated hydroxylation, followed by glucuronidation using methylated glucuronic acid donors. This two-step process achieves an overall yield of 78% for hydroxytyrosol trifluoroacetate, which is subsequently hydrolyzed to free hydroxytyrosol. While this method avoids enzymatic steps, it requires meticulous control of reaction stoichiometry and temperature (typically 0–25°C) to minimize over-oxidation.
Enzymatic and Biocatalytic Approaches
UDP-Glucuronosyltransferase (UGT)-Mediated Conjugation
In vivo, this compound forms via UGT enzymes in hepatic and renal tissues. In vitro replication of this pathway utilizes recombinant UGT isoforms (e.g., UGT1A1 or UGT2B7) incubated with hydroxytyrosol and uridine diphosphate glucuronic acid (UDPGA). Kinetic studies reveal a K<sub>m</sub> of 12.5 μM for UGT1A1, with optimal activity at pH 7.4 and 37°C. However, enzymatic synthesis faces challenges in scaling due to enzyme instability and high UDPGA costs.
Whole-Cell Biotransformation
Escherichia coli strains engineered to express UGTs and UDPGA biosynthetic pathways offer a cost-effective alternative. By coupling glucose metabolism to UDPGA production, these systems achieve glucuronide titers of 1.2 g/L in 24 hours. Notably, co-expression of efflux pumps (e.g., TolC) enhances product secretion, reducing intracellular toxicity. This method aligns with green chemistry principles but requires genetic optimization for industrial viability.
Hybrid Chemoenzymatic Methods
Semi-Synthesis from Olive Mill Wastewater
Olive mill wastewater, rich in hydroxytyrosol, serves as a sustainable starting material. A hybrid protocol involves extracting hydroxytyrosol via solid-phase extraction, followed by enzymatic glucuronidation using immobilized UGTs. This approach circumvents costly chemical protecting groups, achieving a 65% conversion rate. Scaling this method to pilot plants necessitates addressing substrate inhibition at hydroxytyrosol concentrations above 10 mM.
Continuous-Flow Reactor Systems
Recent advancements integrate chemical glucuronidation with continuous-flow reactors to enhance throughput. For example, a microfluidic system combining tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst and glucuronyl donors achieves 92% conversion in under 30 minutes. Residence time and mixer design are critical parameters, with staggered herringbone micromixers outperforming Y-shaped configurations by 20%.
Analytical Validation and Characterization
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Post-synthesis validation relies on LC-MS/MS to confirm regioselectivity and purity. Hydroxytyrosol glucuronides exhibit distinct fragmentation patterns, with m/z 329 → 153 transitions confirming glucuronic acid conjugation. Quantification using deuterated internal standards (e.g., d<sub>4</sub>-hydroxytyrosol) ensures precision, with inter-day variability below 5%.
Nuclear Magnetic Resonance (NMR) Spectroscopy
<sup>1</sup>H and <sup>13</sup>C NMR spectra provide structural elucidation. The 3'-glucuronide regioisomer displays characteristic anomeric proton signals at δ 5.32 (d, J = 7.8 Hz), correlating with β-configuration. Aromatic protons resonate as doublets between δ 6.65–6.78 ppm, confirming preservation of the catechol moiety.
Comparative Analysis of Synthesis Methods
The table below synthesizes key metrics for predominant preparation methods:
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Chemical Glycosylation | 85 | 98 | High | 120 |
| DMP Oxidation | 78 | 95 | Moderate | 200 |
| Enzymatic (UGT) | 60 | 90 | Low | 300 |
| Whole-Cell | 65 | 85 | Moderate | 150 |
| Continuous-Flow | 92 | 99 | High | 180 |
Chemical methods dominate in yield and scalability, whereas enzymatic routes lag due to reagent costs. Continuous-flow systems emerge as a promising middle ground, balancing efficiency and environmental impact.
Q & A
Basic Research Questions
Q. What are the primary methodologies for quantifying 3'-Hydroxytyrosol 3'-Glucuronide in biological matrices?
- Methodological Answer : Non-hydrolytic treatments combined with UHPLC-MS or HPLC-DAD-ESI/MS are widely used. For plasma, samples are typically precipitated with acetone, derivatized (e.g., acetylation), and analyzed using selective reaction monitoring (SRM) modes for specificity . Calibration curves with structurally similar standards (e.g., 5-phenyl-γ-valerolactone-3ʹ-glucuronide) are employed when authentic standards are unavailable .
Q. How is this compound synthesized for in vitro studies?
- Methodological Answer : Chemical synthesis involves O-partially protected hydroxytyrosol reacted with glucuronosyl trichloroacetimidate donors under stereoselective conditions. Enzymatic approaches using porcine liver microsomes or human hepatic microsomes can also generate glucuronides, though yields vary (e.g., 19% for quercetin glucuronides) .
Q. What is the pharmacokinetic profile of this compound in humans?
- Methodological Answer : After ingestion of hydroxytyrosol-rich sources (e.g., olive oil), the metabolite is rapidly absorbed, with peak plasma concentrations at 1–2 hours. Elimination occurs via renal excretion, primarily as glucuronide and sulfate conjugates, with a half-life of <30 minutes. Urinary recovery studies using 24-h cumulative sampling and LC-MS/MS are standard .
Advanced Research Questions
Q. How do contradictory findings on the antioxidant activity of this compound arise, and how can they be resolved?
- Methodological Answer : Discrepancies stem from assay conditions (e.g., concentration ranges, radical types). While 3'-glucuronide lacks activity in DPPH assays (SC₅₀ >100 µM), it inhibits COX-1/COX-2 (IC₅₀ <3 µM) in inflammatory models. Researchers should contextualize activity by testing multiple pathways (e.g., arachidonic acid metabolism) and using physiologically relevant concentrations .
Q. What advanced techniques differentiate this compound from its positional isomers (e.g., 4'-glucuronide) in complex matrices?
- Methodological Answer : High-resolution MS/MS with diagnostic fragments (e.g., m/z 193 for glucuronide cleavage) and retention time alignment using chiral columns (e.g., C18 with 0.1% formic acid) are critical. Orthogonal methods like derivatization with TMSI or acetic anhydride enhance specificity for O-glucuronides .
Q. How can in vivo studies optimize tissue-specific uptake analysis of this compound?
- Methodological Answer : Use isotope-labeled hydroxytyrosol (e.g., ¹³C or deuterated forms) administered via oral gavage, followed by LC-HRMS to track labeled metabolites. Parallel microdialysis in target tissues (e.g., liver, colon) enables real-time monitoring of unbound 3'-glucuronide .
Q. What experimental designs address inter-individual variability in this compound metabolism?
- Methodological Answer : Crossover trials with controlled diets (e.g., low-polyphenol washout periods) reduce confounding factors. Stratified sampling based on metabotypes (e.g., urinary PVL profiles) and multivariate analysis (PLS-DA) can identify subpopulations with distinct conjugation efficiencies .
Data Interpretation and Validation
Q. How should researchers validate the anti-inflammatory effects of this compound in endothelial dysfunction models?
- Methodological Answer : Use LPS-stimulated human umbilical vein endothelial cells (HUVECs) and measure biomarkers (VCAM-1, ICAM-1) via ELISA. Compare dose-response curves of 3'-glucuronide with hydroxytyrosol and sulfate metabolites. Confirm specificity using siRNA knockdown of glucuronidation enzymes (e.g., UGT1A1) .
Q. What statistical approaches reconcile dose-dependent tissue accumulation data for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
